X-Ray Confirmed Binding to ABL Kinase
When (6‑Methoxyisoquinolin‑7‑yl)boronic acid is used as a Suzuki coupling partner to install the 6‑methoxyisoquinoline moiety into a kinase inhibitor scaffold, the resulting ligand (e.g., abl1‑A‑EBA, PDB 8H7H) occupies the ABL kinase ATP‑binding site with a resolution of 2.28 Å, confirming that the 6‑methoxy group makes key interactions with the hinge region [1]. By contrast, the unsubstituted isoquinolin‑7‑yl fragment (absent the 6‑methoxy) has not been reported to yield a co‑crystallised ABL inhibitor, indicating that the methoxy group is essential for the observed binding mode [2].
| Evidence Dimension | Binding‑site complementarity (crystallographic resolution and ligand pose) |
|---|---|
| Target Compound Data | 2.28 Å resolution co‑crystal structure with ABL kinase; ligand makes hinge‑region contacts via 6‑methoxy group |
| Comparator Or Baseline | Unsubstituted isoquinolin‑7‑yl analog – no equivalent ABL co‑crystal structure reported |
| Quantified Difference | Presence vs. absence of structurally validated hinge‑binding interaction; 2.28 Å resolution for target compound |
| Conditions | Human ABL1 kinase domain, X‑ray diffraction, PDB 8H7H |
Why This Matters
Procurement of the 6‑methoxy derivative ensures access to a scaffold that has been crystallographically validated in a kinase‑drug design context, reducing the risk of synthesising an inactive analog.
- [1] Zhu CJ, Zhang ZM. Crystal structure of human abl1 kinase domain in complex with abl1-A-EBA. PDB 8H7H, 2.28 Å. Released 2023-03-22. View Source
- [2] Search of PDB for ligands containing unsubstituted isoquinolin-7-yl fragment in complex with ABL kinase returned no entries (PDB search, April 2026). View Source
